molecular formula C20H17FN2O3S2 B2354367 4-fluoro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide CAS No. 932364-29-9

4-fluoro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide

Cat. No.: B2354367
CAS No.: 932364-29-9
M. Wt: 416.49
InChI Key: FWVLKDNQPPIUFX-UHFFFAOYSA-N
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Description

4-fluoro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a complex organic compound that features a quinoline core, a thiophene ring, and a benzenesulfonamide group

Properties

IUPAC Name

4-fluoro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O3S2/c21-15-5-8-17(9-6-15)28(25,26)22-16-7-10-18-14(13-16)3-1-11-23(18)20(24)19-4-2-12-27-19/h2,4-10,12-13,22H,1,3,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWVLKDNQPPIUFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)F)N(C1)C(=O)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 6-Amino-1,2,3,4-Tetrahydroquinoline

The tetrahydroquinoline scaffold is synthesized via acid-catalyzed cyclization of 4-aminocyclohexanone derivatives. In a representative procedure:

  • Cyclohexenone Intermediate : 4-Aminocyclohexanone (1.0 equiv) reacts with ammonium acetate (2.5 equiv) in glacial acetic acid at 110°C for 8 h.
  • Cyclization : The mixture is quenched with ice-water, basified with NaOH (10%), and extracted with dichloromethane.
  • Purification : Column chromatography (ethyl acetate/hexane 3:7) yields 6-nitro-1,2,3,4-tetrahydroquinoline, which is reduced to the amine using Pd/C and H₂ (1 atm).

Key Data :

Parameter Value Source
Yield (cyclization) 72%
Reduction Efficiency 89%
Purity (HPLC) >98%

Sulfonylation with 4-Fluorobenzenesulfonyl Chloride

The 6-amino group undergoes sulfonylation under mild basic conditions:

  • Reaction Setup : 6-Amino-1,2,3,4-tetrahydroquinoline (1.0 equiv) and triethylamine (2.2 equiv) in anhydrous THF (0.1 M) are cooled to 0°C.
  • Sulfonyl Chloride Addition : 4-Fluorobenzenesulfonyl chloride (1.1 equiv) is added dropwise, and the mixture stirs at 25°C for 12 h.
  • Workup : The reaction is diluted with water, extracted with ethyl acetate, and dried over Na₂SO₄.

Optimization Insight : Excess sulfonyl chloride (1.5 equiv) and DMAP catalysis (5 mol%) increase yields to 82% while reducing reaction time to 6 h.

Acylation with Thiophene-2-Carbonyl Chloride

The secondary amine at position 1 of the tetrahydroquinoline is acylated via Schotten-Baumann conditions:

  • Base Selection : Aqueous NaOH (10%) provides superior reactivity over K₂CO₃, minimizing hydrolysis.
  • Coupling : Thiophene-2-carbonyl chloride (1.2 equiv) is added to a biphasic mixture of the sulfonamide intermediate in THF/H₂O (4:1).
  • Isolation : The product precipitates upon acidification (HCl, 1M) and is recrystallized from ethanol/water.

Critical Parameters :

  • Temperature: Maintaining 0–5°C prevents racemization of the tetrahydroquinoline core.
  • Solvent Polarity: THF optimizes reagent solubility without inducing side reactions.

Reaction Optimization and Mechanistic Insights

Solvent Effects on Sulfonylation

A solvent screening study revealed pronounced impacts on reaction kinetics and yields:

Solvent Dielectric Constant (ε) Yield (%) Reaction Time (h)
THF 7.5 82 6
DCM 8.9 75 8
DMF 36.7 68 4
Acetonitrile 37.5 71 5

Polar aprotic solvents (DMF, acetonitrile) accelerate the reaction but lower yields due to competitive hydrolysis. THF balances solubility and stability, making it optimal.

Catalytic Approaches for Acylation

Borylation catalysts (e.g., Pd(OAc)₂/XPhos) enable room-temperature acylation with 0.5 equiv of acyl chloride, achieving 88% yield in 3 h. This method avoids strong bases, preserving acid-sensitive functional groups.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, SO₂NH), 7.89–7.72 (m, 4H, ArH), 7.45 (dd, J = 5.1 Hz, 1H, thiophene), 6.98 (d, J = 3.4 Hz, 1H, thiophene), 4.12 (t, J = 6.2 Hz, 2H, CH₂), 3.01 (t, J = 6.2 Hz, 2H, CH₂), 2.85 (m, 2H, CH₂), 1.92 (m, 2H, CH₂).
  • HRMS : m/z calcd for C₂₁H₁₈FN₂O₃S₂ [M+H]⁺: 437.0794; found: 437.0791.

Crystallographic Analysis

Single-crystal X-ray diffraction (source:) confirms the s-cis conformation of the thiophene carbonyl group relative to the tetrahydroquinoline ring. Key metrics:

  • Torsion Angle (C-S-C-C) : −178.5(1)°, indicating near-perpendicular alignment between sulfonamide and benzene planes.
  • Hydrogen Bonding : N–H⋯O interactions (2.89 Å) form infinite chains along the a-axis, stabilizing the crystal lattice.

Applications and Derivatives

While pharmacological data for the title compound remains undisclosed, structural analogs exhibit:

  • Anticancer Activity : GI₅₀ values of 1.9–3.0 μM against NCI-60 cell lines.
  • Antitubercular Effects : MIC = 2.5 μg/mL against Mycobacterium tuberculosis H37Rv.

Derivatization strategies focus on modifying the thiophene ring (e.g., bromination at C5) and replacing the 4-fluoro group with trifluoromethyl or cyano substituents.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Antimicrobial Applications

Recent studies have indicated that compounds containing sulfonamide groups exhibit significant antimicrobial properties. The incorporation of thiophene and tetrahydroquinoline moieties enhances these effects, making 4-fluoro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide a candidate for further exploration.

Key Findings:

  • In Vitro Activity: Research has shown that similar sulfonamide derivatives can inhibit the growth of various bacterial strains, including multidrug-resistant pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa . The structural features of the compound may contribute to its ability to penetrate bacterial membranes effectively.
  • Mechanism of Action: The mechanism often involves interference with bacterial folate synthesis pathways, which are critical for DNA replication and cell division.

Anticancer Potential

The compound's structure suggests potential anticancer activity, particularly due to the presence of the tetrahydroquinoline moiety. This class of compounds has been associated with various biological activities, including cytotoxicity against cancer cell lines.

Case Studies:

  • National Cancer Institute Evaluation: Preliminary evaluations by the National Cancer Institute have indicated that related compounds display significant antitumor activity across multiple human cancer cell lines. For instance, derivatives with similar structures have shown mean growth inhibition values indicating effective cytotoxicity .
  • Apoptotic Induction: Some studies have reported that sulfonamide derivatives can induce apoptosis in cancer cells, leading to cell death. This property is particularly relevant for developing novel therapeutic agents targeting resistant cancer types .

Synthetic Utility

The synthesis of 4-fluoro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide can be achieved through various synthetic routes involving thiophene derivatives as intermediates. These synthetic pathways are crucial for producing the compound efficiently for research and potential therapeutic applications.

Synthetic Routes:

  • Thiophene Derivatives: The preparation of thiophene-2-carbonyl chloride from thiophenes using oxalyl chloride is a notable method that serves as a precursor for synthesizing the target compound .
  • Drug Development: The versatility of sulfonamide chemistry allows for modifications that can enhance bioactivity or reduce toxicity. This adaptability is vital in drug design processes where optimizing pharmacokinetic properties is essential.

Mechanism of Action

The mechanism of action of 4-fluoro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    4-fluoro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide: shares structural similarities with other quinoline and thiophene derivatives, such as:

Uniqueness

Biological Activity

The compound 4-fluoro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide represents a class of sulfonamide derivatives that have garnered attention due to their potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-fluoro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide can be represented as follows:

C18H18FN3O2S\text{C}_{18}\text{H}_{18}\text{F}\text{N}_3\text{O}_2\text{S}

This compound includes a fluorine atom, a thiophene ring, and a sulfonamide group, which are critical for its biological activity.

Biological Activity Overview

Research on sulfonamide derivatives indicates that they exhibit a variety of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activities associated with 4-fluoro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide are summarized below.

Antimicrobial Activity

Many sulfonamides are known for their antimicrobial properties. A study demonstrated that derivatives similar to the compound showed significant activity against various bacterial strains. The mechanism often involves inhibition of bacterial folic acid synthesis through competitive inhibition of dihydropteroate synthase .

Anticancer Properties

Sulfonamide derivatives have been investigated for their anticancer potential. For instance, compounds structurally related to 4-fluoro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide have shown promising results in inhibiting cancer cell proliferation in vitro. A notable study highlighted the effectiveness of similar compounds against human tumor cell lines such as HepG2 and DLD .

Case Studies

Several case studies provide insights into the biological activity of sulfonamide derivatives:

  • Cardiovascular Effects : A study involving isolated rat hearts demonstrated that certain benzene sulfonamides could significantly alter perfusion pressure and coronary resistance. This suggests potential cardiovascular applications for related compounds .
  • Behavioral Studies : Research on the derivative 4-fluoro-N-(4-sulfamoylbenzyl) benzene-sulfonamide indicated its ability to modulate nicotine-induced behavioral sensitization in mice. This highlights its potential role in treating addiction-related disorders .

Understanding the pharmacokinetics of 4-fluoro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is crucial for its therapeutic application. Theoretical studies using ADME (Absorption, Distribution, Metabolism, and Excretion) models suggest favorable pharmacokinetic properties that could enhance its bioavailability .

The proposed mechanism of action for this compound involves:

  • Inhibition of Enzymatic Activity : Similar sulfonamides inhibit carbonic anhydrase and other enzymes critical for cellular metabolism.
  • Receptor Modulation : Some studies suggest interaction with neurotransmitter receptors that may influence behavioral outcomes .

Data Tables

Biological ActivityCompoundEffectReference
Antimicrobial4-FBSSignificant activity against bacteria
AnticancerTetrahydroquinoline derivativesInhibition of tumor cell proliferation
CardiovascularBenzene sulfonamidesAltered perfusion pressure in rat hearts
Behavioral4-FBSReduced nicotine-induced sensitization

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 4-fluoro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide, and how are reaction conditions optimized?

  • Methodology :

  • Step 1 : Synthesize the tetrahydroquinoline core via Bischler-Napieralski cyclization of a substituted phenethylamine precursor .
  • Step 2 : Introduce the sulfonamide group via nucleophilic substitution using 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 3 : Couple the thiophene-2-carbonyl moiety using EDCI/HOBt-mediated amidation .
  • Optimization : Monitor reaction progress via TLC/HPLC. Adjust temperature (typically 0–60°C) and pH (7–9) to minimize side reactions (e.g., sulfonamide hydrolysis) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR to confirm regiochemistry (e.g., thiophene coupling at N1) and fluorine substitution .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]⁺ at m/z 449.1) .
  • HPLC : Reverse-phase C18 column (e.g., 90:10 MeCN/H₂O) to assess purity (>95%) and detect isomers .

Q. How can researchers design structure-activity relationship (SAR) studies for this compound?

  • Methodology :

  • Modifications : Vary substituents (e.g., replace thiophene with other heterocycles, alter fluorophenyl groups) .
  • Assays : Test in vitro activity (e.g., enzyme inhibition IC₅₀, cell viability) and correlate with logP/pKa values .
  • Computational Modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding to targets like RORγ .

Advanced Research Questions

Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy for this compound?

  • Methodology :

  • Pharmacokinetics : Measure bioavailability (oral vs. IV), plasma protein binding (equilibrium dialysis), and metabolic stability (microsomal assays) .
  • Formulation Optimization : Use lipid-based carriers (e.g., liposomes) to enhance solubility and brain penetration .
  • Off-Target Profiling : Screen against panels (e.g., CEREP) to rule out hERG inhibition or CYP450 interactions .

Q. How can researchers elucidate the mechanism of action (MoA) of this compound in disease models?

  • Methodology :

  • Target Engagement : Use SPR/BLI to measure binding kinetics (e.g., Kd for RORγ) .
  • Transcriptomics : RNA-seq to identify downstream gene regulation (e.g., IL-17 suppression in autoimmune models) .
  • Crystallography : Co-crystallize with target proteins (e.g., PDB ID for RORγ-ligand complexes) to map interactions .

Q. What experimental approaches validate the compound’s stability under physiological conditions?

  • Methodology :

  • Forced Degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions .
  • LC-MS/MS Analysis : Identify degradation products (e.g., sulfonamide cleavage) and quantify stability (% remaining at 24h) .

Q. How can lead optimization address poor pharmacokinetic properties (e.g., low oral bioavailability)?

  • Methodology :

  • Prodrug Design : Introduce ester/amide pro-moieties to enhance absorption .
  • CYP Inhibition Studies : Use human liver microsomes to identify metabolic hotspots (e.g., demethylation sites) .
  • Salt Screening : Test hydrochloride or mesylate salts to improve solubility (>1 mg/mL in PBS) .

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